For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Distribution of Valerianol
This document provides a comprehensive overview of Valerianol, a sesquiterpenoid alcohol of the eremophilane (B1244597) type with the molecular formula C₁₅H₂₆O.[1][2][3] Valerianol is a significant bioactive compound found in various plant species and is noted for its potential sedative and anxiolytic properties, primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.[2]
Natural Sources and Geographical Distribution
Valerianol is predominantly found in the essential oils extracted from the underground parts (roots and rhizomes) of specific plant species. The primary sources are concentrated within the Valeriana and Nardostachys genera.
Valeriana Species
The genus Valeriana encompasses over 435 species with centers of diversity in Eurasia and the Andean regions of South America.[4][5] The most well-documented source of valerianol is Valeriana officinalis, commonly known as valerian.
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Valeriana officinalis L.: This perennial herb is native to Europe and southwestern Asia and has become naturalized in North America.[6][7] It thrives in damp conditions but can adapt to drier soils, often found along riverbanks, in wet meadows, and on roadsides.[7][8] The chief constituent of V. officinalis is the essential oil present in its dried root, with content varying from 0.5% to 2.0%.[6] Valerianol is a key component of this oil.[1][2]
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Valeriana pilosa: This species, found in the Andean region, particularly in Peruvian folk medicine, also contains valerianol in its essential oil.[9]
Nardostachys Species
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Nardostachys jatamansi (DC.) : Commonly known as Spikenard or Jatamansi, this small, aromatic, perennial herb is a significant source of sesquiterpenoids, including valerianol and the related principal sesquiterpene, valeranone (B159243) (also known as jatamansone).[10][11][12] It grows in the alpine regions of the Himalayas at altitudes of 3,000 to 5,000 meters, spanning areas of India, Nepal, Bhutan, and China.[13] Due to overharvesting for its use in traditional medicine and perfumes, N. jatamansi is now considered an endangered species.[13]
Other Sources
Valerianol has also been identified as a constituent in certain Eucalyptus species, indicating its presence is not strictly limited to the Caprifoliaceae family.[1]
Quantitative Analysis of Valerianol Content
The concentration of valerianol in the essential oil of Valeriana officinalis is highly variable and is significantly influenced by factors such as geographical origin, genetics (ploidy level), harvest time, and cultivation conditions.[1][14] This variability underscores the importance of standardizing raw materials for clinical and pharmaceutical applications.
| Plant Species | Geographical Origin | Plant Part | Valerianol Content (% of Essential Oil) | Total Essential Oil Yield (% of Dry Weight) |
| Valeriana officinalis | Western Serbia | Root | 57.3% | Not Specified |
| Valeriana officinalis | Latvia | Root | 8.69% - 22.89% | 0.40% - 1.88% |
| Valeriana officinalis | Ukraine | Root | 18.2% | Not Specified |
| Valeriana officinalis | Estonia | Root | 0.3% - 16.7% | 0.28% - 1.16% |
| Valeriana pilosa | Peru | Root | 0.2% - 18.2% (Range for genus) | Not Specified |
Data compiled from sources:[1][9][15][16][17][18][19]
Biosynthesis of Valerianol
Valerianol, as a sesquiterpenoid, is synthesized in plants via the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol.[1][20] This pathway provides the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), for all isoprenoids.
The key stages are:
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Acetyl-CoA to FPP: The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is reduced to mevalonate, which is then phosphorylated and decarboxylated to yield IPP. IPP is isomerized to DMAPP.[1]
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FPP Synthesis: Farnesyl diphosphate synthase (FPPS) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to produce the C15 precursor, farnesyl diphosphate (FPP).[1][20]
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Cyclization: A specific sesquiterpene synthase (TPS) enzyme catalyzes the complex cyclization of the linear FPP molecule to form the characteristic bicyclic eremophilane carbon skeleton of valerianol.[1] While several TPS genes have been identified in V. officinalis, such as VoTPS2, the precise enzyme responsible for the direct synthesis of the valerianol precursor is still under investigation.[1][21]
References
- 1. Valerianol|C15H26O|Sesquiterpenoid for Research [benchchem.com]
- 2. (+)-Valerianol | 20489-45-6 | VAA48945 | Biosynth [biosynth.com]
- 3. scent.vn [scent.vn]
- 4. Plant Species of Sub-Family Valerianaceae—A Review on Its Effect on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valeriana - Wikipedia [en.wikipedia.org]
- 6. Valerian (herb) - Wikipedia [en.wikipedia.org]
- 7. Valeriana officinalis - Plant Finder [missouribotanicalgarden.org]
- 8. Valeriana officinalis (common valerian): Go Botany [gobotany.nativeplanttrust.org]
- 9. Valeriana pilosa Roots Essential Oil: Chemical Composition, Antioxidant Activities, and Molecular Docking Studies on Enzymes Involved in Redox Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Nardostachys - Wikipedia [en.wikipedia.org]
- 14. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 16. researchgate.net [researchgate.net]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. mail.meddocsonline.org [mail.meddocsonline.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]
